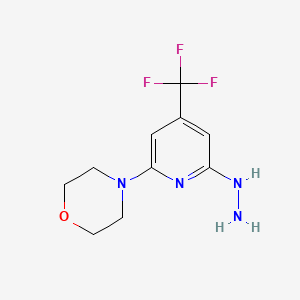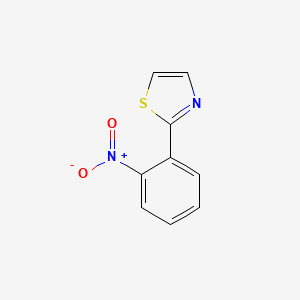
2-(2-Nitro-phenyl)-thiazole
描述
2-(2-Nitro-phenyl)-thiazole: is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The nitro group attached to the phenyl ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-phenyl)-thiazole typically involves the reaction of 2-nitrobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The general reaction conditions include the use of a solvent such as ethanol or acetic acid, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions: 2-(2-Nitro-phenyl)-thiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Major Products Formed:
Reduction: 2-(2-Amino-phenyl)-thiazole.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation: Thiazole sulfoxides or sulfones.
科学研究应用
Chemistry: 2-(2-Nitro-phenyl)-thiazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. For example, compounds based on this scaffold have shown promise as inhibitors of bacterial quorum sensing, which is a mechanism used by bacteria to coordinate gene expression based on cell density.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including as antimicrobial agents. The nitro group can be reduced in vivo to form reactive intermediates that can damage bacterial DNA, making these compounds effective against certain bacterial infections.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of colorants with specific properties.
作用机制
The mechanism by which 2-(2-Nitro-phenyl)-thiazole exerts its effects depends on the specific application. In the case of its use as an antimicrobial agent, the nitro group is reduced to form reactive intermediates that can interact with bacterial DNA, leading to cell damage and death. The thiazole ring can also interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity.
相似化合物的比较
2-(2-Nitro-phenyl)-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.
2-(2-Nitro-phenyl)-oxazole: Contains an oxazole ring instead of a thiazole ring.
2-(2-Nitro-phenyl)-imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness: 2-(2-Nitro-phenyl)-thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The thiazole ring provides additional sites for chemical modification, making it a versatile scaffold for the development of new compounds with diverse applications.
属性
IUPAC Name |
2-(2-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXAMIQMPCNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethoxyphenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3208754.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208757.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208765.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3208776.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3208778.png)
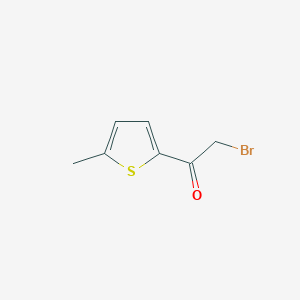
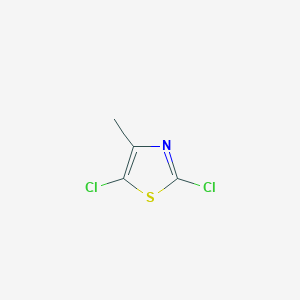
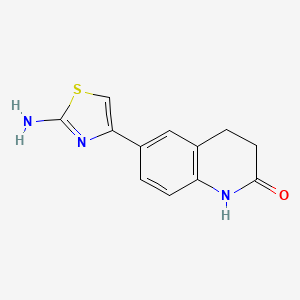

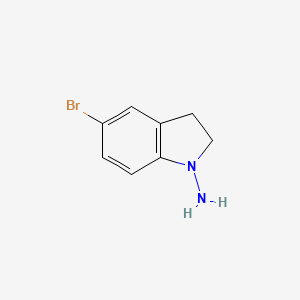
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B3208820.png)
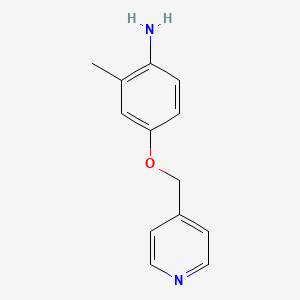
amine](/img/structure/B3208828.png)
